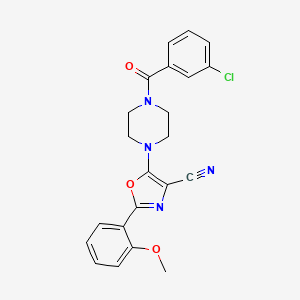

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile

Description

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzoyl group, a methoxyphenyl group, and an oxazole ring with a carbonitrile substituent

Properties

IUPAC Name |

5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)20-25-18(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIQULSFJVRJOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of a piperazine derivative by reacting piperazine with 3-chlorobenzoyl chloride under basic conditions.

Oxazole Ring Formation: The piperazine intermediate is then reacted with 2-methoxyphenylacetic acid to form the oxazole ring. This step often requires cyclization under acidic or basic conditions.

Introduction of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can target the carbonitrile group or other functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or oxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential pharmacological properties, including:

- Receptor Agonism/Antagonism : Research indicates that it may act as a receptor agonist or antagonist, influencing various signaling pathways within cells.

- Enzyme Inhibition : It has been utilized in studies focusing on enzyme inhibition, which is crucial for drug development targeting specific diseases.

Biological Research

In biological contexts, the compound has shown promise in:

- Cellular Signaling Pathways : Its interactions with specific molecular targets can modulate cellular responses, making it a valuable tool for studying signal transduction mechanisms.

- Protein Binding Studies : Investigations into how the compound binds to proteins can provide insights into its mechanism of action and potential therapeutic applications.

Industrial Applications

The unique structure of this compound positions it as a candidate for developing new materials and chemical processes. Its chemical reactivity allows for potential applications in synthesizing novel compounds with desired properties.

Case Study 1: Pharmacological Studies

Research has highlighted the activity of similar piperazine derivatives in modulating serotonin and dopamine receptors, suggesting that 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile could exhibit similar effects. For instance, derivatives have been developed targeting 5-HT_1A receptors, showcasing their potential in treating anxiety and depression disorders .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential receptor agonist/antagonist; enzyme inhibition studies |

| Biological Research | Investigating cellular signaling pathways; protein binding interactions |

| Industrial Applications | Development of new materials; synthesis of novel compounds |

Mechanism of Action

The mechanism of action of 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile: shares similarities with other piperazine and oxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperazine Ring : A bicyclic structure that often contributes to the pharmacological properties of many drugs.

- Chlorobenzoyl Group : A halogenated aromatic group that may enhance binding affinity to biological targets.

- Methoxyphenyl Group : An electron-donating group that can influence the compound's reactivity and interaction with receptors.

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen, known for its role in various biological activities.

- Carbonitrile Substituent : This functional group can participate in nucleophilic reactions, adding to the compound's versatility.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes. The exact mechanism remains under investigation, but preliminary studies suggest it may act as a receptor agonist or antagonist, influencing various signaling pathways within cells.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, in vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent. Preliminary results indicate effectiveness against certain bacterial strains, suggesting a possible application in treating infections .

- Neuropharmacological Effects : Due to the presence of the piperazine moiety, there is interest in its effects on the central nervous system. Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University assessed the anticancer properties of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative treatment option.

Q & A

Q. What are the established synthetic routes for 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the oxazole core via cyclization of substituted precursors (e.g., ethyl oxazole-4-carboxylate derivatives) under microwave irradiation or thermal conditions .

- Step 2: Introduction of the 4-(3-chlorobenzoyl)piperazine moiety using coupling reagents like EDC/HOBt in anhydrous DMF, monitored by TLC .

- Step 3: Purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the final product, achieving yields of 75–88% .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- 1H/13C NMR: Confirmation of substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy: Peaks at 2230–2240 cm⁻¹ (C≡N stretch) and 1680–1700 cm⁻¹ (amide C=O) .

- HRMS: Exact mass validation (e.g., [M+H]+ calculated within 0.001 Da error) .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine coupling step?

- Solvent Selection: Anhydrous DMF or dichloromethane enhances nucleophilicity of piperazine intermediates .

- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions by stabilizing transition states .

- Temperature Control: Reactions performed at 50–60°C reduce side-product formation compared to room temperature .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- X-ray Diffraction: Single-crystal analysis (e.g., CCDC deposition) confirms bond angles and torsional strain in the oxazole-piperazine junction .

- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify steric clashes or electronic effects .

- TGA/DSC: Thermal stability profiles (decomposition >200°C) validate crystallinity and purity .

Q. How does solvent polarity affect the compound’s stability in biological assays?

- PBS vs. DMSO: Hydrolytic degradation of the oxazole ring occurs in aqueous buffers (pH 7.4) within 24 hours, while DMSO solutions remain stable for >72 hours .

- Metabolite Profiling: LC-MS identifies primary degradation products (e.g., oxazole ring-opened carboxylic acids) .

Methodological Challenges

Q. What analytical methods differentiate regioisomers during oxazole synthesis?

- NOESY NMR: Correlates spatial proximity of methoxyphenyl and chlorobenzoyl groups to confirm regiochemistry .

- HPLC-PDA: Resolves isomers using C18 columns (acetonitrile/water gradient, retention time differences >2 min) .

Q. How is the compound’s bioavailability predicted computationally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.